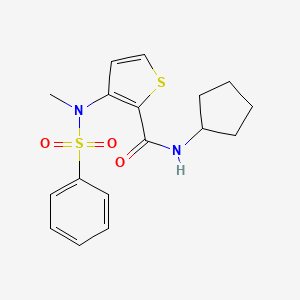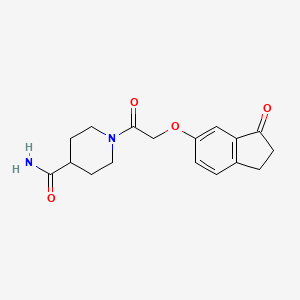
Fmoc-L-Lys(pentynoyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Lys(pentynoyl)-OH is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentynoyl group. This compound is primarily used in peptide synthesis and has applications in various fields, including biochemistry, medicinal chemistry, and materials science. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Lys(pentynoyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the pentynoyl group. The process can be summarized as follows:
Protection of Lysine: Lysine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Introduction of Pentynoyl Group: The protected lysine is then reacted with pentynoic acid or its activated ester (e.g., pentynoyl chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-L-Lys(pentynoyl)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like DCC or EDC.
Click Chemistry: The pentynoyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or EDC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Click Chemistry: Copper(I) iodide (CuI) and sodium ascorbate in a solvent like DMF or water
Major Products:
Deprotection: Free lysine derivative with a pentynoyl group.
Coupling: Peptides with this compound incorporated.
Click Chemistry: Triazole-linked peptides or conjugates
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Lys(pentynoyl)-OH has diverse applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Drug Delivery: Incorporated into peptide-based drug delivery systems for targeted therapy.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules or surfaces via click chemistry.
Material Science: Employed in the development of peptide-based hydrogels and nanomaterials for tissue engineering and regenerative medicine
Wirkmechanismus
The mechanism of action of Fmoc-L-Lys(pentynoyl)-OH is primarily related to its role in peptide synthesis and bioconjugation:
Peptide Synthesis: The Fmoc group protects the amino group of lysine during peptide chain elongation, preventing unwanted side reactions. It is removed under basic conditions to expose the amino group for further coupling reactions.
Click Chemistry: The pentynoyl group participates in CuAAC reactions, forming stable triazole linkages with azides. .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of the pentynoyl group.
Fmoc-L-Lys(Mtt)-OH: Lysine derivative with a 4-methyltrityl (Mtt) protecting group.
Fmoc-L-Lys(Alloc)-OH: Lysine derivative with an allyloxycarbonyl (Alloc) protecting group
Uniqueness:
Pentynoyl Group: The presence of the pentynoyl group in Fmoc-L-Lys(pentynoyl)-OH allows for click chemistry applications, which is not possible with other protecting groups like Boc, Mtt, or Alloc.
Versatility: The combination of Fmoc and pentynoyl groups provides versatility in both peptide synthesis and bioconjugation, making it a valuable tool in various research fields
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYNDUFTOOVKN-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholine-3-carboxylate](/img/structure/B2754374.png)

![(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]](/img/structure/B2754377.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2754380.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2754381.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B2754382.png)

![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2754384.png)


![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2754394.png)

